molecular formula C14H15NO2S B14668856 (2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone CAS No. 50508-63-9

(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone

Cat. No.: B14668856
CAS No.: 50508-63-9
M. Wt: 261.34 g/mol
InChI Key: QGNHEEZYNCMJMY-UHFFFAOYSA-N
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Description

(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone is an organic compound that belongs to the class of thiophenes Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Substitution Reactions: The ethyl group can be introduced via Friedel-Crafts alkylation, where ethyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.

    Methanone Formation: The final step involves the formation of the methanone group by reacting the thiophene derivative with 2-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Sourcing: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Using techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-ethylthiophen-3-yl)-(2-chlorophenyl)methanone
  • (2-Amino-5-methyl-thiophen-3-yl)-p-tolyl-methanone

Uniqueness

(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone is unique due to the presence of both an amino group and a methoxyphenyl group, which can confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

50508-63-9

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

(2-amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C14H15NO2S/c1-3-9-8-11(14(15)18-9)13(16)10-6-4-5-7-12(10)17-2/h4-8H,3,15H2,1-2H3

InChI Key

QGNHEEZYNCMJMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2OC

Origin of Product

United States

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